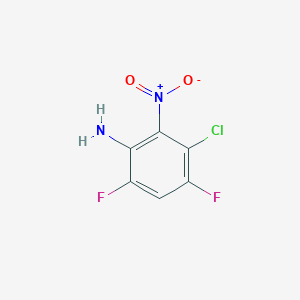

3-Chloro-4,6-difluoro-2-nitroaniline

Description

3-Chloro-4,6-difluoro-2-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

Molecular Formula |

C6H3ClF2N2O2 |

|---|---|

Molecular Weight |

208.55 g/mol |

IUPAC Name |

3-chloro-4,6-difluoro-2-nitroaniline |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(9)5(10)6(4)11(12)13/h1H,10H2 |

InChI Key |

WRSJHFULBMFNKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])N)F |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation-Nitration Approach

This method adapts techniques from 2,6-dichloro-4-nitroaniline synthesis and 5-chloro-2-nitroaniline preparation:

Step 1: Base compound synthesis

Start with 4,6-difluoroaniline (CAS 67515-30-8). Protect the amine group via acetylation using acetic anhydride in glacial acetic acid.

Step 2: Directed chlorination

Perform electrophilic chlorination at position 3 using:

- Cl₂ gas (0.35-0.5 m³/h flow rate)

- 8-11% HCl medium

- Temperature: -10°C to 0°C

Reaction time: 2-4 hours

Step 3: Nitration

Employ mixed acid nitration (HNO₃/H₂SO₄) at:

Step 4: Deprotection

Hydrolyze acetyl group using 20-25% NaOH under reflux (1-1.5 hours)

Nitration-First Strategy

Modified from 2,6-dihaloacetanilide nitration methods:

| Step | Process | Conditions | Yield* |

|---|---|---|---|

| 1 | Acetylation of 3-chloro-4,6-difluoroaniline | Ac₂O/H₂SO₄, 100°C, 1h | 92% |

| 2 | Nitration at position 2 | HNO₃ (68%)/H₂SO₄ (98%), 0°C, 2h | 85% |

| 3 | Basic hydrolysis | 25% NaOH, ethanol reflux, 2h | 89% |

*Theoretical yields based on analog reactions

Catalytic Hydrogenation Method

Adapting hydrogenation techniques from CN104292113A:

Reaction Scheme:

4,6-difluoro-2-nitro-3-chlorobenzene → Hydrogenation → Target compound

Critical Analysis of Methods

- Precise control over substitution pattern

- High regioselectivity from acetyl protection

- Scalable for industrial production

Synthetic Challenges

- Steric effects : Three ortho substituents (Cl, 2x F) create significant steric hindrance

- Electronic effects : -NO₂ group deactivates ring, requiring strong electrophiles

- Isomer separation : Potential formation of 5-chloro regioisomer necessitates careful purification

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-difluoro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

Reduction: 3-Chloro-4,6-difluoro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4,6-difluoro-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-difluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-2,4-difluoro-6-nitroaniline

- 2-Chloro-3,4-difluoro-6-nitroaniline

- 4,5-Difluoro-2-nitroaniline

Uniqueness

3-Chloro-4,6-difluoro-2-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .

Q & A

Q. What are the key considerations for synthesizing 3-Chloro-4,6-difluoro-2-nitroaniline, and how do reaction conditions influence yield and purity?

Synthesis typically involves nitration and halogenation steps. A common method for analogous compounds uses N-chlorosuccinimide (NCS) in dry DMF under inert atmospheres (e.g., nitrogen) to introduce chlorine substituents . Temperature control (≤40°C) and stoichiometric ratios of reagents are critical to avoid over-chlorination or side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound. Yield optimization often requires iterative adjustment of solvent polarity and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-Chloro-4,6-difluoro-2-nitroaniline from structurally similar nitroanilines?

- <sup>19</sup>F NMR : Distinct chemical shifts for fluorine atoms at positions 4 and 6 (typically δ −110 to −120 ppm for aromatic fluorine) .

- <sup>1</sup>H NMR : Absence of protons at positions 2, 4, and 6 due to nitro, chloro, and fluoro substituents, leaving a singlet for the amine proton (δ ~6.5 ppm).

- IR Spectroscopy : Strong nitro group absorption at ~1520 cm<sup>-1</sup> and amine N-H stretch at ~3350 cm<sup>-1</sup>.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 239 (C6H3ClF2N2O2<sup>+</sup>) with fragmentation patterns reflecting loss of NO2 (46 Da) and Cl (35 Da) .

Q. How do electron-withdrawing substituents (Cl, F, NO2) affect the reactivity of nitroaniline derivatives in nucleophilic substitution reactions?

The combined electron-withdrawing effects of Cl, F, and NO2 groups deactivate the aromatic ring, reducing electrophilicity at the para position. However, the meta-directing nature of nitro groups can facilitate substitution at specific positions. For example, in reduction reactions, the nitro group converts to an amine, altering reactivity pathways . Comparative studies with non-fluorinated analogs (e.g., 4-nitroaniline) show slower reaction kinetics due to fluorine’s strong inductive effect .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are most reliable for predicting the electronic structure and reactivity of 3-Chloro-4,6-difluoro-2-nitroaniline?

Hybrid density functional theory (DFT) methods, such as B3LYP with exact-exchange corrections, are recommended for modeling nitroaromatics. These methods accurately predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with experimental UV-Vis spectra and redox potentials . Basis sets like 6-311+G(d,p) are suitable for halogenated systems. For thermochemical accuracy, include gradient corrections and dispersion forces .

Q. How can contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions) be resolved using mechanistic studies?

Contradictions often arise from competing reaction pathways. For example, steric hindrance from fluorine substituents may override electronic effects. Mechanistic probes include:

- Isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In situ IR/Raman spectroscopy to monitor intermediate formation. Case studies on analogous compounds (e.g., 2-chloro-6-fluoro-4-nitroaniline) show that nitro group reduction precedes halogen displacement in catalytic hydrogenation .

Q. What are the potential applications of 3-Chloro-4,6-difluoro-2-nitroaniline in materials science or pharmaceutical intermediates?

- Nonlinear Optical (NLO) Materials : The strong electron-withdrawing groups enhance hyperpolarizability, making it a candidate for NLO applications .

- Pharmaceutical Intermediates : The nitro group can be reduced to an amine for further functionalization into bioactive molecules (e.g., kinase inhibitors). Fluorine atoms improve metabolic stability in drug candidates .

- Coordination Chemistry : The amine and nitro groups can act as ligands for transition metals, enabling catalysis or sensor development .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.